(S)-1-(2-Isopropylphenyl)butan-1-amine
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Overview
Description
(S)-1-(2-Isopropylphenyl)butan-1-amine is a chiral amine compound characterized by the presence of an isopropyl group attached to a phenyl ring, which is further connected to a butan-1-amine chain. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activity and applications in synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Isopropylphenyl)butan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-isopropylphenylacetic acid.
Reduction: The carboxylic acid group is reduced to an alcohol using a reducing agent like lithium aluminum hydride (LiAlH4).
Amination: The alcohol is then converted to an amine through an amination reaction, often using reagents like ammonia or amines in the presence of a catalyst.
Chiral Resolution: The final step involves chiral resolution to obtain the (S)-enantiomer, which can be achieved using chiral chromatography or enzymatic methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Isopropylphenyl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like sodium borohydride (NaBH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or halogens (Cl2, Br2).
Common Reagents and Conditions
Oxidation: KMnO4, H2O2
Reduction: NaBH4, LiAlH4
Substitution: HNO3, Cl2, Br2
Major Products
Oxidation: Imines, Nitriles
Reduction: Secondary or Tertiary Amines
Substitution: Nitro or Halogenated Derivatives
Scientific Research Applications
(S)-1-(2-Isopropylphenyl)butan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as acting as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-1-(2-Isopropylphenyl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-1-(2-Isopropylphenyl)butan-1-amine: The enantiomer of the compound, with different stereochemistry.
1-(2-Isopropylphenyl)butan-1-amine: The racemic mixture containing both (S) and ® enantiomers.
1-(2-Isopropylphenyl)ethan-1-amine: A structurally similar compound with a shorter carbon chain.
Uniqueness
(S)-1-(2-Isopropylphenyl)butan-1-amine is unique due to its specific stereochemistry, which can result in different biological activity and interactions compared to its enantiomer or racemic mixture. The presence of the isopropyl group also contributes to its distinct chemical properties and reactivity.
Properties
Molecular Formula |
C13H21N |
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Molecular Weight |
191.31 g/mol |
IUPAC Name |
(1S)-1-(2-propan-2-ylphenyl)butan-1-amine |
InChI |
InChI=1S/C13H21N/c1-4-7-13(14)12-9-6-5-8-11(12)10(2)3/h5-6,8-10,13H,4,7,14H2,1-3H3/t13-/m0/s1 |
InChI Key |
BCYSBDCKHGXCHI-ZDUSSCGKSA-N |
Isomeric SMILES |
CCC[C@@H](C1=CC=CC=C1C(C)C)N |
Canonical SMILES |
CCCC(C1=CC=CC=C1C(C)C)N |
Origin of Product |
United States |
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